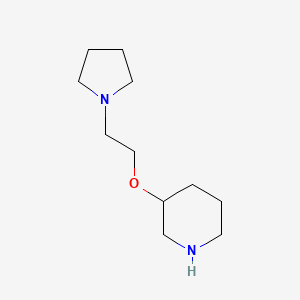

3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine

Description

Properties

Molecular Formula |

C11H22N2O |

|---|---|

Molecular Weight |

198.31 g/mol |

IUPAC Name |

3-(2-pyrrolidin-1-ylethoxy)piperidine |

InChI |

InChI=1S/C11H22N2O/c1-2-7-13(6-1)8-9-14-11-4-3-5-12-10-11/h11-12H,1-10H2 |

InChI Key |

KHRZYNARYUVWJE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCOC2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine typically involves the reaction of piperidine with 2-(pyrrolidin-1-yl)ethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution

The ethoxy group in 3-(2-(pyrrolidin-1-yl)ethoxy)piperidine serves as a potential site for substitution. Analogous reactions in and involve chloroethyl groups reacting with amines (e.g., piperidine) to form ether linkages. This implies that the ethoxy group in the target compound could undergo similar displacement reactions if activated (e.g., via chlorination or tosylation).

Cascade Reactions

Under oxidative conditions, piperidine derivatives can undergo complex transformations. For example, N-substituted piperidines in undergo decarboxylation and ipso-oxidation to form pyrrolidin-2-ones or 3-iodopyrroles. While not directly applicable, this suggests that 3-(2-(pyrrolidin-1-yl)ethoxy)piperidine might participate in similar cascade reactions under specific oxidants (e.g., Cu(OAc)₂/KI/Oxone) to yield heterocyclic products.

Biological Interactions

Piperidine moieties in compounds like PS5 (from ) exhibit strong interactions with enzymes (e.g., AChE) via π–cationic interactions and hydrogen bonding. This highlights the potential of 3-(2-(pyrrolidin-1-yl)ethoxy)piperidine in drug design, particularly in targeting proteins with binding pockets accommodating heterocyclic substituents.

Spectroscopic Characterization

NMR data from for similar compounds (e.g., 1b ) show diagnostic peaks for aromatic protons (δ 8.32–8.29 ppm) and ethoxy groups (δ 4.80–4.38 ppm). The target compound’s structure would likely exhibit analogous shifts, with the piperidine ring protons appearing as multiplets in the δ 1.5–3.0 ppm range.

Substituent Effects

SAR studies in demonstrate that substituents on the piperidine ring (e.g., ethoxy groups) significantly impact properties like lipophilicity (logD) and permeability. For 3-(2-(pyrrolidin-1-yl)ethoxy)piperidine , the ethoxy linkage to pyrrolidine may enhance solubility or modulate interactions with biological targets compared to simpler piperidine derivatives.

Drug Design

Piperidine scaffolds are prominent in therapeutics due to their ability to interact with targets like σ₁ receptors and histamine H₃ receptors . The dual presence of pyrrolidine and piperidine moieties in 3-(2-(pyrrolidin-1-yl)ethoxy)piperidine may confer selectivity for specific receptors, as seen in compounds like 5 and 11 in , which showed high σ₁R affinity.

Antimicrobial Activity

In , palladium complexes with piperidine ligands demonstrated antimicrobial activity. While not directly tested, the target compound’s heterocyclic structure suggests potential in similar applications, particularly in disrupting microbial targets via metal coordination or intercalation.

Reaction Mechanism Insights

Scientific Research Applications

3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structure Variations

- Pacritinib Citrate : Contains a pyrrolidin-1-yl ethoxy group attached to a benzaldehyde core. Unlike 3-(2-(pyrrolidin-1-yl)ethoxy)piperidine, pacritinib’s extended conjugated system enables kinase inhibition (JAK2/FLT3), demonstrating how core structure dictates biological activity .

- 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline (CAS 50609-01-3) : Replaces the piperidine core with an aniline ring. This substitution reduces steric hindrance, favoring interactions with aromatic enzyme pockets (similarity score: 0.79 vs. target compound) .

Table 1: Core Structure Comparison

Substituent Modifications

- 3'-(2-(Piperidin-1-yl)ethoxy)-[1,1'-biphenyl]-4-carbaldehyde : Replaces pyrrolidine with piperidine in the ethoxy chain. The larger piperidine ring increases steric bulk, reducing binding affinity in certain receptor models compared to pyrrolidine analogues .

- 2-Fluoro-6-(pyrrolidin-1-yl)-3-((trimethylsilyl)ethynyl)pyridine : Features a pyridine core with ethynyl and trimethylsilyl groups. The aromatic pyridine core enhances π-π stacking but reduces basicity compared to piperidine derivatives .

Table 2: Substituent Impact on Properties

Physicochemical Property Analysis

- LogP and Solubility : Piperidine derivatives with pyrrolidine-ethoxy groups generally exhibit logP values between 1.5–2.5, balancing lipophilicity and aqueous solubility. In contrast, pyridine analogues (e.g., 2-fluoro-6-(pyrrolidin-1-yl)pyridine) show higher logP (~3.0) due to aromatic hydrophobicity .

- Hydrogen Bonding: The ethoxy oxygen and pyrrolidine nitrogen in 3-(2-(pyrrolidin-1-yl)ethoxy)piperidine provide hydrogen bond acceptors, enhancing target binding compared to non-ether analogues like 3-(1-methylpyrrolidin-2-yl)piperidine .

Biological Activity

3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and potential therapeutic applications, particularly in cancer treatment and other diseases.

Synthesis

The synthesis of 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine involves straightforward organic reactions, typically starting from commercially available piperidine derivatives. The reaction pathways often include the formation of ether linkages and the introduction of pyrrolidine moieties.

Anticancer Activity

Research indicates that 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine exhibits anticancer properties . In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it was found to induce apoptosis in SK-OV-3 ovarian cancer cells with an IC50 value indicative of its potency .

Table 1: Anticancer Activity of 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SK-OV-3 | 19 | Induction of apoptosis |

| FaDu | 22 | Cytotoxicity and apoptosis induction |

The mechanism by which 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine exerts its anticancer effects may involve the modulation of specific signaling pathways related to cell survival and proliferation. It has been suggested that the compound interacts with heat shock proteins (HSPs), which play critical roles in cancer cell survival under stress conditions .

Antiviral Properties

In addition to its anticancer activity, preliminary evaluations suggest that 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine may possess antiviral properties . Studies on related piperidine derivatives have shown moderate activity against viruses such as HIV and HSV-1, indicating a potential for broader antiviral applications .

Case Studies

A notable case study involved the evaluation of a series of piperidine derivatives, including 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine, for their ability to inhibit viral replication. The results demonstrated that certain structural modifications could enhance antiviral efficacy, suggesting that this compound could be further optimized for therapeutic use .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of piperidine derivatives. Variations in substituents on the piperidine ring can significantly affect potency and selectivity against different biological targets. Research has shown that modifications can lead to improved interaction with cellular targets involved in cancer progression and viral replication .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased cytotoxicity |

| Halogen substitutions | Enhanced antiviral activity |

| Alteration in ring size | Changes in receptor binding affinity |

Q & A

Q. What are the optimal synthetic routes for 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine, and how can reaction yields be improved?

Methodological Answer: Synthesis of piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., 2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde) are synthesized using alkoxylation or alkylation reactions under inert atmospheres (e.g., nitrogen) with polar aprotic solvents like dichloromethane . Yield optimization may involve:

Q. How can researchers confirm the structural identity and purity of 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine?

Methodological Answer:

- Spectroscopic techniques :

- Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity (>98%) using C18 columns and acetonitrile/water mobile phases .

Q. What safety protocols are critical when handling 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as H319/H335) .

- Ventilation : Use fume hoods to prevent inhalation of vapors (P261/P264 precautions) .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501 guidelines) .

Advanced Research Questions

Q. How can computational methods accelerate reaction optimization for piperidine-pyrrolidine hybrid compounds?

Methodological Answer:

- Reaction path search : Use quantum chemical calculations (e.g., density functional theory, DFT) to identify low-energy transition states and intermediates .

- Machine learning : Train models on experimental datasets (e.g., solvent/reagent combinations) to predict optimal conditions (e.g., ICReDD’s workflow combining computation and high-throughput screening) .

- Solvent effects : COSMO-RS simulations predict solvation energies to select solvents that stabilize intermediates .

Q. How should researchers resolve contradictory data in spectroscopic or biological activity studies of piperidine derivatives?

Methodological Answer:

- Cross-validation : Compare experimental NMR/IR data with multiple sources (e.g., NIST Chemistry WebBook for reference spectra) .

- Biological assays : Replicate in vitro studies (e.g., receptor binding assays) under standardized conditions (pH 7.4, 37°C) to minimize variability .

- Statistical analysis : Apply multivariate regression to identify confounding factors (e.g., impurities, solvent residues) .

Q. What strategies are effective for evaluating the biological activity of 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine in drug discovery?

Methodological Answer:

- Target profiling : Screen against GPCRs or ion channels (common targets for piperidine alkaloids) using fluorescence-based calcium flux assays .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

- Toxicity assessment : Use zebrafish embryos or HEK293 cells to assess acute toxicity (LC₅₀/IC₅₀ values) .

Q. What advanced analytical methods are recommended for assessing purity and impurities in piperidine-based compounds?

Methodological Answer:

- Impurity profiling :

- LC-QTOF-MS : Detect trace impurities (<0.1%) with untargeted metabolomics workflows .

- Chiral HPLC : Resolve enantiomeric impurities using cellulose-based columns (e.g., Chiralpak® IB) .

- Stability studies : Conduct forced degradation (heat/humidity/light) and monitor degradation products via UPLC-PDA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.